ethyl 5-amino-1-{5-[(4-ethylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-{5-[(4-ethylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-{5-[(4-ethylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 5-amino-pyrazoles with appropriate pyridine derivatives under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the pure compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-{5-[(4-ethylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 5-amino-1-{5-[(4-ethylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-{5-[(4-ethylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester: This compound shares a similar pyrazole core but differs in its substituents.
Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate: Another related compound with a pyridine ring but different substituents.
Uniqueness
Ethyl 5-amino-1-{5-[(4-ethylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical
Biological Activity
Ethyl 5-amino-1-{5-[(4-ethylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate (CAS Number: 1189510-86-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesis, and therapeutic potential, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H21N5O3, with a molecular weight of 379.4 g/mol. The structure features a pyrazole ring, an amino group, and a pyridine moiety, which are significant for its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to ethyl 5-amino derivatives exhibit promising anticancer properties. For instance, certain pyrazole derivatives have been shown to inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. A study highlighted that modifications on the pyrazole ring significantly enhance the anticancer activity against breast cancer cells through the inhibition of the PI3K/Akt pathway .
Inhibition of Enzymatic Activity
Ethyl 5-amino derivatives have also been investigated for their ability to inhibit key enzymes associated with disease progression. For example, certain compounds in this class have demonstrated inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis and cancer cell proliferation. The inhibition of DHFR leads to decreased availability of nucleotides necessary for DNA replication, thereby slowing down tumor growth .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
- Introduction of the Pyridine Moiety : This can be achieved through nucleophilic substitution reactions.
- Final Functionalization : Adding the ethyl carbamate group to enhance solubility and biological activity.
Study 1: Anticancer Activity Assessment
In vitro studies conducted on various cancer cell lines (e.g., MCF-7 for breast cancer) revealed that ethyl 5-amino derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism was attributed to cell cycle arrest and apoptosis induction, as evidenced by flow cytometry analyses .
Study 2: Enzyme Inhibition Profile
A comparative analysis was performed on several derivatives of ethyl 5-amino compounds to evaluate their DHFR inhibition efficacy. The results showed that modifications at the phenyl ring significantly influenced inhibitory potency, with certain derivatives achieving over 80% inhibition at sub-micromolar concentrations .
Table 1: Summary of Biological Activities
Table 2: Synthesis Steps Overview
Step | Reaction Type | Key Reagents |
---|---|---|
Step 1 | Condensation | Hydrazine + Carbonyl |
Step 2 | Nucleophilic Substitution | Alkyl Halide + Pyridine |
Step 3 | Esterification | Ethanol + Acid Chloride |
Properties
IUPAC Name |
ethyl 5-amino-1-[5-[(4-ethylphenyl)carbamoyl]pyridin-2-yl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-3-13-5-8-15(9-6-13)24-19(26)14-7-10-17(22-11-14)25-18(21)16(12-23-25)20(27)28-4-2/h5-12H,3-4,21H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRMKAILAYMMTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C(=C(C=N3)C(=O)OCC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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